molecular formula C15H9ClF3N3 B2651214 8-chloro-3-[(E)-2-phenylethenyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 338795-37-2

8-chloro-3-[(E)-2-phenylethenyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B2651214
CAS No.: 338795-37-2
M. Wt: 323.7
InChI Key: BWLZUNQBGJWGBS-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-chloro-3-[(E)-2-phenylethenyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is a derivative of the 1,2,4-triazolo[4,3-a]pyridine class . This class of compounds is known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Scientific Research Applications

Novel Synthesis Methods and Chemical Structures

  • A facile one-pot synthesis method for novel 1,2,4-triazolo[4,3-a]pyridine derivatives containing the trifluoromethyl moiety has been developed using microwave irradiation. These compounds, including variations of the mentioned chemical, have shown weak antifungal activity, indicating their potential in agricultural or pharmaceutical applications (Ming-yan Yang et al., 2015).

  • The crystal structure of a novel 1,2,4-triazolo[4,3-a]pyridine compound with antifungal activity has been elucidated, revealing its potential structure-activity relationships for further development as an antifungal agent (Q. Wang et al., 2018).

Biological Applications and Mechanism of Action

  • Research into the biological importance of 1,2,4-triazolo[1,5-a]pyridines has led to the synthesis of these compounds from N-(pyridin-2-yl)benzimidamides via a novel strategy that allows for the construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton through direct metal-free oxidative N-N bond formation. This methodology could offer a new approach to designing compounds with specific biological activities (Zisheng Zheng et al., 2014).

Antimicrobial and Antifungal Properties

  • Several newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have exhibited antimicrobial and antioxidant activities, demonstrating the versatility of the triazolopyridine core for generating compounds with potential therapeutic uses (E. M. Flefel et al., 2018).

Properties

IUPAC Name

8-chloro-3-[(E)-2-phenylethenyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3/c16-12-8-11(15(17,18)19)9-22-13(20-21-14(12)22)7-6-10-4-2-1-3-5-10/h1-9H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLZUNQBGJWGBS-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN=C3N2C=C(C=C3Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN=C3N2C=C(C=C3Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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